molecular formula C7H4BrF3N2O2 B1279835 2-Bromo-4-nitro-6-(trifluoromethyl)aniline CAS No. 400-66-8

2-Bromo-4-nitro-6-(trifluoromethyl)aniline

Cat. No.: B1279835
CAS No.: 400-66-8
M. Wt: 285.02 g/mol
InChI Key: VTSOQYVBDQONBG-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄BrF₃N₂O₂ It is a derivative of aniline, characterized by the presence of bromine, nitro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-nitro-6-(trifluoromethyl)aniline typically involves the nitration of 2-Bromo-4-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 2-Bromo-4-(trifluoromethyl)aniline

    Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for better temperature regulation and efficient handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-nitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted anilines or thiols.

    Reduction: Formation of 2-Bromo-4-amino-6-(trifluoromethyl)aniline.

    Oxidation: Formation of nitro derivatives or other oxidized products.

Scientific Research Applications

2-Bromo-4-nitro-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)aniline
  • 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
  • 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
  • 2-Bromo-6-(trifluoromethyl)aniline

Uniqueness

2-Bromo-4-nitro-6-(trifluoromethyl)aniline is unique due to the combination of bromine, nitro, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and research applications. The presence of the nitro group enhances its reactivity towards reduction and nucleophilic substitution reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-4-nitro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-5-2-3(13(14)15)1-4(6(5)12)7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSOQYVBDQONBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467012
Record name 2-bromo-4-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-66-8
Record name 2-Bromo-4-nitro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-nitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (0.60 mL) dissolved in acetic acid (11 mL) was added dropwise to a solution of 4-nitro-2-trifluoromethyl-phenylamine (2.4 g) in acetic acid (12 mL). The reaction mixture was heated to 120° C. for 2½ hours, poured into water (400 mL) and filtered. The collected solid was washed with water (200 mL) and dried in vacuo to furnish 3.03 g (91% yield) of the title compound as a yellow solid. 1H NMR (500 MHz, DMSO-d6): 7.08 (s, 2H), 8.23 (d, 1H), 8.51 (d, 1H).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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